(5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

This compound offers a non-interchangeable structural architecture for fragment-based drug discovery. The specific 3-position piperidine substitution combined with the 5-bromofuran and 3-chloropyridin-4-yloxy motifs creates a unique vector profile essential for systematic SAR evaluation. Procuring this precise compound, rather than a generic analog, is critical for validating linker geometry hypotheses in kinase or GPCR programs. Inquire for custom synthesis options tailored to your project's scale and purity requirements.

Molecular Formula C15H14BrClN2O3
Molecular Weight 385.64
CAS No. 2034526-31-1
Cat. No. B2468931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
CAS2034526-31-1
Molecular FormulaC15H14BrClN2O3
Molecular Weight385.64
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C15H14BrClN2O3/c16-14-4-3-13(22-14)15(20)19-7-1-2-10(9-19)21-12-5-6-18-8-11(12)17/h3-6,8,10H,1-2,7,9H2
InChIKeyAEYBDUMMBYKKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034526-31-1): A Distinguishable Heterocyclic Building Block for Precision Medicinal Chemistry


(5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034526-31-1) is a synthetic small molecule with the molecular formula C15H14BrClN2O3 and a molecular weight of 385.64 g/mol . It features a 5-bromofuran moiety linked via a carbonyl group to a piperidine ring, which is further substituted at the 3-position with a 3-chloropyridin-4-yloxy group . Publicly available primary research or patent data characterizing this specific compound is currently absent; its profile is inferred from its structural features and class-level knowledge of related heterocyclic building blocks.

Why In-Class Heterocyclic Building Blocks Cannot Replace (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone


The compound's value for procurement lies in its precise structural architecture, which is not interchangeable with simpler or positionally modified analogs. The combination of the 5-bromofuran electrophile, the 3-chloropyridin-4-yloxy hydrogen bond acceptor, and the specific substitution pattern on the piperidine ring creates a unique vector profile for fragment-based drug discovery or targeted library synthesis. Substituting this compound with a close analog, such as one with a methyleneoxy linker (e.g., CAS 2640822-88-2) or a different piperidine substitution position, would alter the three-dimensional orientation and electronic properties, potentially invalidating structure-activity relationship (SAR) data. Therefore, generic replacement is inadvisable without rigorous re-validation.

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone Against Closest Analogs


Distinct Physicochemical Property Profile Compared to Methyleneoxy-Linked Analog (CAS 2640822-88-2)

A direct comparator is the analog 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine (CAS 2640822-88-2), which replaces the direct oxygen linker with a methyleneoxy spacer and shifts the substitution from the piperidine 3-position to the 4-position . This single-atom change results in a measurable molecular weight difference (385.64 vs. 399.7 g/mol) and alters the topological polar surface area (TPSA) and rotatable bond count, which are critical for predicting membrane permeability and target binding .

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

Regioisomeric Substitution Pattern on Piperidine Ring Differentiates from 4-Substituted Analogs

The target compound features a 3-((3-chloropyridin-4-yl)oxy)piperidine unit, whereas many commercially available analogs bear substitutions at the piperidine 4-position . This regioisomeric difference alters the dihedral angle between the piperidine ring and the chloropyridine moiety, which can significantly impact the compound's ability to occupy a specific binding pocket. While no direct biological comparison data is available, class-level knowledge from kinase inhibitor SAR indicates that piperidine substitution position can alter target affinity by orders of magnitude [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Absence of Biological Data Creates a Gap in Head-to-Head Comparison with Benchmarked BRAF Inhibitors

Despite the structural resemblance to known furan-based BRAF inhibitors like SB-699393, no quantitative affinity data (IC50, Kd) for the target compound against BRAF or any other kinase is publicly available . This stands in contrast to lead compounds in the class, which have reported IC50 values in the low nanomolar range (e.g., SB-699393 IC50 = 22 nM) . The target compound's differentiation from these leads is therefore strictly structural at present, and its biological activity remains uncharacterized.

Kinase Inhibition BRAF Data Availability

Optimal Research Scenarios for Procuring (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone


Fragment-Based Drug Discovery Libraries Requiring 3D-Diverse Heterocyclic Scaffolds

The compound's unique substitution pattern on the piperidine ring provides a distinct three-dimensional vector for fragment-based screening libraries. Its physicochemical properties (MW 385.64, halogenated heterocycles) place it within the 'fragment-plus' space, making it suitable for direct screening or as a starting point for structure-guided optimization in kinase or GPCR programs.

Structure-Activity Relationship Studies on Piperidine Linker Geometry

For SAR campaigns where the piperidine substitution position (3- vs. 4-) is hypothesized to influence target engagement, this compound serves as an essential comparator to analogs like CAS 2640822-88-2. Its procurement allows for the systematic evaluation of linker geometry on potency and selectivity.

Custom Synthesis of Patent-Evading Chemical Space Around Furan-Based Kinase Inhibitors

Given its structural similarity to furan-containing kinase inhibitors, this compound may serve as a key intermediate for synthesizing novel, patentable analogs designed to explore uncharted chemical space around the furan core, particularly when combined with the chloropyridine tail.

Quote Request

Request a Quote for (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.